molecular formula C12H18N2 B3250579 [1-(2-Pyridinyl)cyclohexyl]methanamine CAS No. 204067-08-3

[1-(2-Pyridinyl)cyclohexyl]methanamine

Cat. No. B3250579
M. Wt: 190.28 g/mol
InChI Key: XGYWBGLMCUFVOB-UHFFFAOYSA-N
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Description

[1-(2-Pyridinyl)cyclohexyl]methanamine, also known as PCP (phencyclidine), is a dissociative anesthetic drug that was first synthesized in 1926. It was initially used as a surgical anesthetic but was later discontinued due to its adverse effects. PCP is a Schedule II controlled substance in the United States, and its use is strictly regulated. However, in recent years, PCP has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Catalysis and Synthesis

  • Unsymmetrical Pincer Palladacycles : [1-(2-Pyridinyl)cyclohexyl]methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles, characterized in solid state, exhibit good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Anticancer Research

  • Palladium(II) and Platinum(II) Complexes : The compound has been used in the development of new palladium(II) and platinum(II) complexes (C1–C5) from Schiff base ligands, showing promising anticancer activity. These complexes exhibit strong DNA-binding affinity and selective toxicity against various human cancerous cell lines (Mbugua et al., 2020).

Crystallography and Structural Chemistry

  • Crystal Structure Analysis : The compound has been analyzed for its crystal structure. It contains two geometrically different molecules in the asymmetric unit, linked by hydrogen bonds and π–π interactions, providing insights into its molecular interactions and potential applications in crystal engineering and design (Nisar et al., 2011).

Chemosensors

  • Fluorescent Chemosensor for Zn2+ : A compound including [1-(2-Pyridinyl)cyclohexyl]methanamine has been developed as a chemosensor. This sensor shows high selectivity for Zn2+ with a fluorescence enhancement and a remarkable red shift in aqueous solution, indicating its potential application in selective metal ion detection (Kim et al., 2013).

properties

IUPAC Name

(1-pyridin-2-ylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYWBGLMCUFVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287067
Record name 1-(2-Pyridinyl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Pyridinyl)cyclohexyl]methanamine

CAS RN

204067-08-3
Record name 1-(2-Pyridinyl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204067-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinyl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Pyridinyl)cyclohexyl]methanamine
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[1-(2-Pyridinyl)cyclohexyl]methanamine

Citations

For This Compound
1
Citations
E Lacivita, IA Schepetkin, ML Stama… - Bioorganic & medicinal …, 2015 - Elsevier
N-Formyl peptide receptors (FPRs) are G protein-coupled receptors (GPCRs) that play critical roles in inflammatory reactions, and FPR-specific interactions can possibly be used to …
Number of citations: 13 www.sciencedirect.com

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